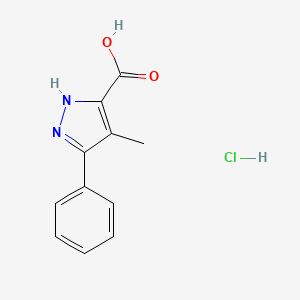

4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13636116

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClN2O2 |

|---|---|

| Molecular Weight | 238.67 g/mol |

| IUPAC Name | 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H10N2O2.ClH/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H |

| Standard InChI Key | HZJSBLZQKQEVHW-UHFFFAOYSA-N |

| SMILES | CC1=C(NN=C1C2=CC=CC=C2)C(=O)O.Cl |

| Canonical SMILES | CC1=C(NN=C1C2=CC=CC=C2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₁H₁₁ClN₂O₂, consisting of a pyrazole ring substituted with methyl (C-4), phenyl (C-5), and carboxylic acid (C-3) groups, with a hydrochloride counterion . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2287262-63-7 | |

| Molecular Weight | 238.7 g/mol | |

| Purity (Commercial) | ≥95% | |

| LogP (Partition Coefficient) | 2.4 | |

| Rotatable Bond Count | 2 | |

| Hydrogen Bond Donors | 2 |

The pyrazole ring adopts a planar configuration, with the phenyl group at C-5 and methyl at C-4 contributing to steric and electronic modulation. X-ray diffraction studies of analogous pyrazole-carboxylic acids reveal intramolecular hydrogen bonding between the carboxylic acid and pyrazole nitrogen, stabilizing the zwitterionic form in solid-state .

Synthesis and Optimization

The hydrochloride salt is typically synthesized via hydrolysis of ethyl pyrazole-3-carboxylate precursors under basic conditions, followed by acidification with HCl . A representative protocol involves:

-

Ester Hydrolysis: Ethyl 4-methyl-5-phenyl-1H-pyrazole-3-carboxylate is treated with aqueous NaOH in methanol (20°C, 2 h), yielding the sodium carboxylate intermediate .

-

Acidification: The intermediate is acidified with 1 M HCl to pH 3, precipitating the free carboxylic acid .

-

Salt Formation: Reaction with HCl in a polar solvent (e.g., ethanol) produces the hydrochloride salt .

This method achieves yields >90%, with purification via silica gel chromatography . Scalability is limited by the need for anhydrous conditions during salt formation to avoid deliquescence .

Structural and Spectroscopic Characterization

X-ray Crystallography

Though no direct crystallographic data exists for this compound, studies on analogous pyrazole-carboxylic acids (e.g., 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid) reveal:

-

Planar Pyrazole Ring: Dihedral angles <5° between the pyrazole and phenyl rings .

-

Hydrogen Bonding: O–H···O interactions between carboxylic acid groups (2.65–2.70 Å) .

NMR Spectroscopy

¹H NMR (DMSO-d₆) of related compounds shows:

¹³C NMR confirms the carboxylate carbon at δ 162–168 ppm .

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water (<1 mg/mL) . Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 184–186°C (decomposition) | |

| Solubility in DMSO | ≥10 mg/mL | |

| Stability | Stable under inert gas (N₂/Ar) | |

| pKa (Predicted) | -3.81 ± 0.10 |

The low pKa reflects the strong electron-withdrawing effect of the pyrazole ring on the carboxylic acid group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume